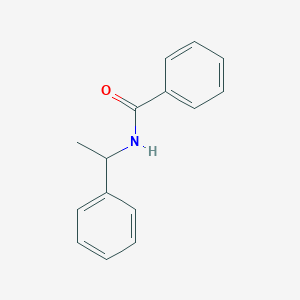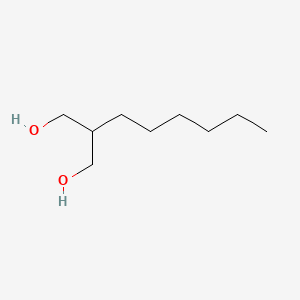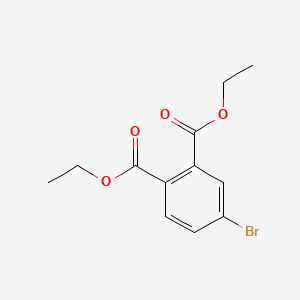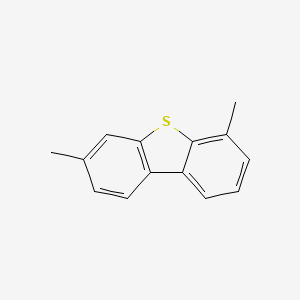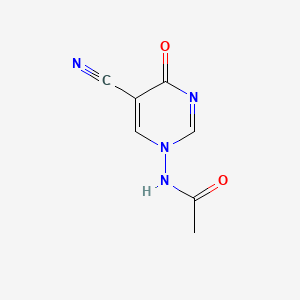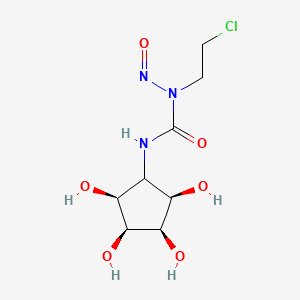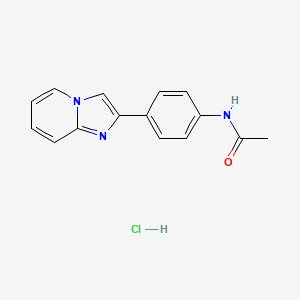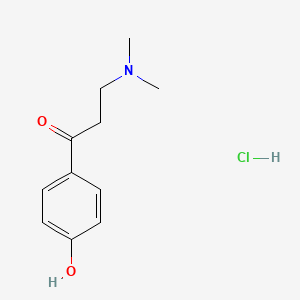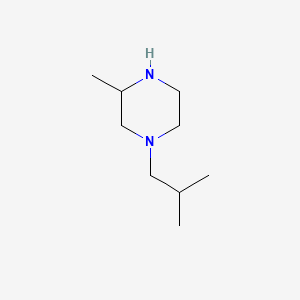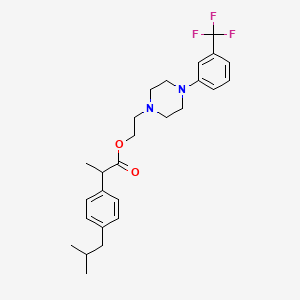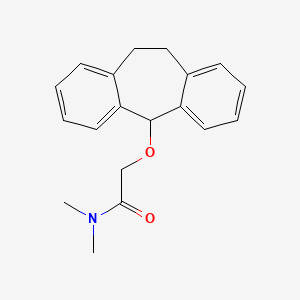
Oxitriptyline
概要
説明
Oxitriptyline is a tricyclic compound known for its anticonvulsant properties. It belongs to the dibenzocycloheptene family and has the chemical formula C19H21NO2 . Despite its promising pharmacological profile, this compound was never marketed .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxitriptyline involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods:
化学反応の分析
反応の種類: オキシトリプティリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 三環系環系の酸化により、キノン誘導体が生成される可能性があります。
還元: 還元反応により、カルボニル基をヒドロキシル基に変換することができます。
置換: 求核置換反応は、ジメチルカルバモイル部分で起こる可能性があります。
一般的な試薬と条件:
酸化: または などの試薬を酸性条件下で。
還元: または などの試薬。
置換: または などの求核試薬を塩基性条件下で。
主要な生成物:
酸化: キノン誘導体。
還元: ヒドロキシ化誘導体。
置換: さまざまな置換カルバモイル誘導体。
4. 科学研究への応用
化学: 三環系構造とその反応性を研究するためのモデル化合物として。
生物学: 抗痙攣特性と潜在的な神経保護作用に関する研究。
医学: 市販されていませんが、てんかんやその他の神経疾患の治療における潜在的な用途について研究されています。
科学的研究の応用
Chemistry: As a model compound for studying tricyclic structures and their reactivity.
Biology: Research into its anticonvulsant properties and potential neuroprotective effects.
Medicine: Although not marketed, it has been studied for its potential use in treating epilepsy and other neurological disorders.
Industry: Potential applications in the synthesis of related tricyclic compounds for pharmaceutical research.
作用機序
オキシトリプティリンは、主に中枢神経系との相互作用を通じて作用を発揮します。ノルエピネフリン とセロトニン の再取り込みを阻害することで、シナプス間隙におけるこれらの神経伝達物質の利用可能性を高め、神経伝達物質の活性を調節すると考えられています。 この作用は、ニューロンの活動を安定させ、発作を予防するのに役立ちます .
類似の化合物:
アミトリプティリン: 抗うつ薬として使用される別の三環系化合物。
ノルトリプティリン: アミトリプティリンの代謝物で、薬理学的特性が類似しています。
イミプラミン: 構造は似ていますが、治療用途が異なる三環系抗うつ薬。
独自性: オキシトリプティリンの主な独自性は、抗痙攣特性であり、これは主に抗うつ薬として使用される他の三環系化合物とは異なります。 その特定の化学構造も、その独特の薬理学的プロファイルに貢献しています .
類似化合物との比較
Amitriptyline: Another tricyclic compound used as an antidepressant.
Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.
Imipramine: A tricyclic antidepressant with a similar structure but different therapeutic uses.
Uniqueness: Oxitriptyline’s primary uniqueness lies in its anticonvulsant properties, which distinguish it from other tricyclic compounds primarily used as antidepressants. Its specific chemical structure also contributes to its distinct pharmacological profile .
特性
CAS番号 |
29541-85-3 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)acetamide |
InChI |
InChI=1S/C19H21NO2/c1-20(2)18(21)13-22-19-16-9-5-3-7-14(16)11-12-15-8-4-6-10-17(15)19/h3-10,19H,11-13H2,1-2H3 |
InChIキー |
VBEZUCAXMREMFB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13 |
正規SMILES |
CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13 |
| 29541-85-3 | |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
